Physicochemical Differentiation: Molecular Weight and Lipophilicity (XLogP3-AA) Profile
The target compound (C₁₆H₁₄F₂N₆O₂, MW 360.32 g/mol) occupies a distinct physicochemical space relative to its closest commercially available analogs. Its computed lipophilicity (XLogP3-AA = 1.9 [1]) is more favorable for oral bioavailability under Lipinski's Rule of Five compared to analogs with larger hydrophobic substituents, such as the phenethylurea derivative (CAS 941875-93-0, MW 388.4 g/mol, C₁₈H₁₈F₂N₆O₂ [2]). This difference in molecular weight (ΔMW = 28.1 g/mol) and the associated increase in rotatable bond count in the phenethyl analog may influence membrane permeability and metabolic stability, making the target compound a more ligand-efficient starting point for hit-to-lead optimization where maintaining low molecular weight is critical.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 360.32 g/mol |
| Comparator Or Baseline | 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 941875-93-0): 388.4 g/mol |
| Quantified Difference | ΔMW = 28.1 g/mol (target compound is 7.2% lower MW) |
| Conditions | Computed molecular weights based on molecular formula; PubChem 2.1 and vendor data |
Why This Matters
Lower molecular weight correlates with improved ligand efficiency metrics (LE, LLE) and is a key selection criterion in fragment-based and lead-like compound procurement for drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 18566081: 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/942000-85-3 View Source
- [2] CIRS Group. (n.d.). 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 941875-93-0). Hangzhou Yirui Pharmaceutical Technology Co., Ltd. Retrieved from https://hgt.cirs-group.com View Source
